3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride
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Overview
Description
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride is a heterocyclic compound that contains both imidazole and pyrazine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrazine with an appropriate amine under reflux conditions, followed by cyclization to form the imidazo[1,2-a]pyrazine ring system . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
- Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
- 2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
Uniqueness
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of both imidazole and pyrazine rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C7H9Cl2N3O2 |
---|---|
Molecular Weight |
238.07 g/mol |
IUPAC Name |
3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8ClN3O2.ClH/c8-6-5(7(12)13)10-4-3-9-1-2-11(4)6;/h9H,1-3H2,(H,12,13);1H |
InChI Key |
QDYZQLVGNPYOLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=C2Cl)C(=O)O)CN1.Cl |
Origin of Product |
United States |
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